2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxyphenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-(4-methoxyphenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares structural similarities but differs in the presence of a sulfamoyl group instead of a thienyl group.
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Contains a similar methoxyphenyl group but has a different core structure.
Uniqueness
2-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHXMFYCHNVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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